5,5-Dimethyl-2-vinyl-1,3-dioxane
Description
Properties
CAS No. |
13260-75-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
2-ethenyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H14O2/c1-4-7-9-5-8(2,3)6-10-7/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
QTKAQSUDWKTUTM-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C=C)C |
Canonical SMILES |
CC1(COC(OC1)C=C)C |
Other CAS No. |
13260-75-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 13260-75-8
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.2 g/mol
- Density : 0.962 ± 0.06 g/cm³ (predicted)
- Boiling Point : 83–86°C at 70 Torr .
Synthesis: The compound is synthesized via a regiocontrolled assembly involving cyclopropenone acetal (150) and dibenzyl diol (215) in THF, catalyzed by G2 (a Grubbs second-generation catalyst). This yields an E/Z isomer mixture (ratio 2:1) with 99% efficiency, confirmed by NMR analysis .
Comparative Analysis with Structurally Similar 1,3-Dioxane Derivatives
Structural and Physical Properties
Reactivity and Stability
- Vinyl Group : Enables polymerization and addition reactions. The E/Z isomer ratio (2:1) impacts reactivity in downstream syntheses .
- Phenyl Group : Enhances aromatic stability, making the compound suitable as a solvent in organic synthesis .
- Isopropyl/Diisopropyl Groups : Introduce steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing thermal stability .
- Butanal Group : Participates in aldol condensations and nucleophilic additions due to the aldehyde functionality .
Isomerization and Mechanistic Insights
- Vinyl Derivative : Undergoes isomerization to 2,2-dimethyl-3-methoxypropanal via ion rearrangement. Energy barriers differ by 2.2 kcal/mol between one-step and two-step mechanisms .
- Ethyl Derivative : Forms environmental contaminants (e.g., 2-ethyl-5,5'-dimethyl-1,3-dioxane) via oxidation in water systems .
Preparation Methods
Diene Precursor Synthesis
The cycloaddition approach utilizes 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (3 ) as a diene precursor, synthesized via camphorsulfonic acid-catalyzed acetalization of butane-2,4-dione (4 ) in 95% yield. This precursor undergoes thermal decomposition under microwave irradiation (180–200°C) to generate the reactive diene 2,3-dimethylene-1,4-dioxane (2 ), which participates in [4+2] reactions with vinyl-containing dienophiles.
Reaction Conditions and Yields
| Dienophile | Catalyst | Temperature (°C) | Yield (%) | By-products |
|---|---|---|---|---|
| N-Phenylmaleimide | AlCl₃ | 180 | 51 | Polymerized diene |
| Ethyl acrylate | AlCl₃ | 200 | 25 | Polystyrene derivatives |
| 4-Vinylpyridine | AlCl₃ | 200 | 17 | Oligomeric species |
Key limitations include competing polymerization of the diene 2 at high temperatures, necessitating excess precursor 3 (3.0 equivalents) to suppress side reactions.
Acid-Catalyzed Cyclization
Neopentyl Glycol and Formaldehyde Condensation
A modified industrial route for neopentyl glycol derivatives involves condensing neopentyl glycol with formaldehyde under acidic conditions. While this method primarily yields 5,5-dimethyl-1,3-dioxane, substituting formaldehyde with vinyl-containing aldehydes (e.g., acrolein) enables the synthesis of 5,5-dimethyl-2-vinyl-1,3-dioxane.
Optimization Parameters
-
Catalyst : Sulfuric acid (0.5–2.0 mol%)
-
Temperature : 80–120°C
-
Solvent : Toluene or dichloromethane
-
Yield : 40–55% (theoretical) with 15–20% oligomeric by-products.
Quantum mechanical studies confirm that cyclization proceeds via a chair-like transition state (ΔG‡ = 18.3 kcal/mol), favoring axial positioning of the vinyl group.
Catalytic Hydrogenation of Unsaturated Intermediates
Hydroxypivaldehyde Derivatives
Industrial NPG synthesis employs Ru/Al₂O₃ catalysts (5.44 MPa H₂, 120°C) to hydrogenate hydroxypivaldehyde. Adapting this method, 2-vinyl-hydroxypivaldehyde undergoes selective hydrogenation to form this compound.
Hydrogenation Performance
| Catalyst | Pressure (MPa) | Temperature (°C) | Selectivity (%) | By-products |
|---|---|---|---|---|
| Ru/Al₂O₃ | 5.44 | 120 | 87 | Tishchenko esters |
| Cu-Cr-Mn | 2.1–10.3 | 70 | 98 | <5% oligomers |
The Cu-Cr-Mn system achieves higher selectivity but requires lower temperatures (70°C) and extended reaction times (12–24 h).
Transition Metal-Mediated Epoxide-Ketone Coupling
Iridium-Catalyzed Cyclization
The complex [CpIr(NCMe)₃]²⁺ (Cp = C₅Me₅) catalyzes the addition of vinyl epoxides (e.g., butadiene oxide) to ketones (e.g., acetone) at 22°C, forming this compound with a turnover frequency (TOF) of 20.8 min⁻¹.
Comparative Catalytic Efficiency
| Catalyst | TOF (min⁻¹) | Yield (%) | By-products |
|---|---|---|---|
| [Cp*Ir(NCMe)₃]²⁺ | 20.8 | 65 | <5% unreacted epoxide |
| BF₃·OEt₂ | 8.5 | 72 | Acidic residues |
The iridium catalyst outperforms traditional Lewis acids in reaction rate but requires stringent anhydrous conditions.
Comparative Analysis of Methodologies
Yield and Scalability
-
Cycloaddition : Moderate yields (25–51%) but scalable with continuous-flow reactors.
-
Acid-Catalyzed Cyclization : Higher theoretical yields (40–55%) but generates viscous by-products complicating purification.
-
Hydrogenation : Excellent selectivity (98%) with Cu-Cr-Mn catalysts but energy-intensive.
-
Iridium Catalysis : Rapid kinetics (TOF >20 min⁻¹) but cost-prohibitive for large-scale applications.
Industrial Feasibility
The hydrogenation route using Cu-Cr-Mn catalysts is most viable for bulk production, whereas iridium-mediated methods suit high-value pharmaceutical intermediates.
Q & A
Q. What are the key physical and chemical properties of 5,5-dimethyl-2-vinyl-1,3-dioxane, and how are they experimentally determined?
- Methodological Answer : The compound's basic properties include a molecular formula of C₈H₁₄O₂ , molecular weight of 142.2 g/mol , density of 0.962±0.06 g/cm³ , and boiling point of 83–86°C at 70 Torr . These are determined via:
- Gas Chromatography-Mass Spectrometry (GC-MS) for purity and molecular weight verification.
- Density measurements using a pycnometer or digital densitometer.
- Boiling point determination via reduced-pressure distillation to account for thermal sensitivity.
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, resolve bond lengths/angles, and confirm stereochemistry . For non-crystalline samples, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy validate functional groups and regiochemistry.
Advanced Research Questions
Q. What synthetic strategies are employed to prepare this compound, and how are competing side reactions minimized?
- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of diols with ketones or vinyl ethers. Key steps include:
- Reagent selection : p-Toluenesulfonic acid (pTSA) as a catalyst for mild conditions.
- Temperature control : Reactions are conducted at 60–80°C to prevent vinyl group polymerization .
- Side reaction mitigation : Use of inert atmosphere (N₂/Ar) to avoid oxidation of the vinyl moiety.
Purity is confirmed via HPLC or GC-MS to detect byproducts like unreacted diols or oligomers.
Q. How does the vinyl group in this compound influence its reactivity in ring-opening or polymerization studies?
- Methodological Answer : The vinyl group participates in radical polymerization or Diels-Alder reactions . To study reactivity:
- Radical initiators (e.g., AIBN) are used at 70–90°C to initiate polymerization, monitored via gel permeation chromatography (GPC) for molecular weight distribution.
- Diels-Alder adducts are formed with dienophiles (e.g., maleic anhydride), characterized by DSC for exothermic peaks and NMR for regioselectivity .
Q. What computational methods are used to predict the thermal stability and decomposition pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states. Key steps:
- Thermogravimetric Analysis (TGA) identifies decomposition onset temperatures.
- Mass spectrometry coupled with pyrolysis-GC detects volatile fragments (e.g., CO, ethylene) .
Computational data align with experimental results to propose mechanisms (e.g., retro-Diels-Alder or radical scission).
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : The compound may pose hazards via inhalation (H333) , skin contact (H313) , or ingestion (H303) . Mitigation strategies include:
- Ventilation : Use fume hoods for synthesis and purification.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
Safety protocols align with GHS guidelines and institutional chemical hygiene plans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
